Guanosine 5'-diphosphate

Overview

Description

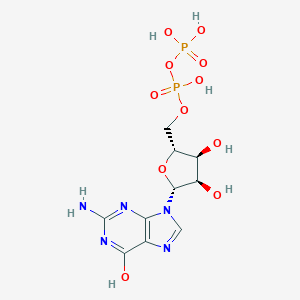

Guanosine-5’-diphosphate is a nucleoside diphosphate composed of the nucleoside guanosine and two phosphate groups. It is a key intermediate in various biochemical processes, particularly in the synthesis and metabolism of nucleic acids. Guanosine-5’-diphosphate plays a crucial role in cellular signaling and energy transfer within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that facilitate the addition of a phosphate group to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .

Industrial Production Methods: In industrial settings, guanosine-5’-diphosphate is often produced using recombinant Escherichia coli strains. These strains are genetically engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. The production process typically involves fed-batch fermentation, where the growth conditions are optimized to maximize the yield of guanosine-5’-diphosphate .

Chemical Reactions Analysis

Enzymatic Conversion Reactions

GDP participates in reversible phosphorylation and nucleotide exchange processes central to cellular metabolism. Key reactions include:

a. GTP-GDP Interconversion

GDP is phosphorylated to GTP via nucleoside diphosphate kinases (NDPKs):

This reaction maintains cellular GTP pools for protein synthesis and G-protein signaling .

b. Pyrophosphoryl Transfer

In Pseudomonas aeruginosa, GDP undergoes pyrophosphoryl exchange with ATP:

This reaction is catalyzed by enzymes like ApaH (EC 3.6.1.17), which also hydrolyzes bis(5'-nucleosyl) tetraphosphates .

Hydrolysis and Dephosphorylation

GDP breakdown is mediated by phosphatases and hydrolases:

-

The E. coli spoT hydrolase releases pyrophosphate (PPi) from guanosine tetraphosphate (ppGpp), yielding GDP .

-

Sodium pyrophosphate (4 mM) inhibits GDP degradation in the absence of ATP analogs .

Role in Biosynthetic Pathways

GDP serves as a substrate in carbohydrate and cofactor biosynthesis:

a. Mannose Activation

GDP-mannose is synthesized via:

This reaction is critical for glycoprotein and cell wall polysaccharide formation .

b. Sulfate Activation

In sulfate assimilation:

Catalyzed by sulfate adenylyltransferase (CysD, EC 2.7.7.4), this pathway integrates sulfur metabolism .

Degradation in Stress Responses

Under oxidative stress, GDP derivatives modulate neuroprotection:

-

Guanosine (derived from GDP hydrolysis) activates PI3K/Akt and MAPK pathways, counteracting ROS and apoptosis in neuronal cells .

-

In ischemia models, GDP breakdown products enhance glutamate uptake via BK channel activation, mitigating excitotoxicity .

Structural and Kinetic Data

-

Reaction Inhibitors : Sodium pyrophosphate (IC₅₀ = 4 mM) blocks GDP hydrolysis in E. coli .

-

Enzyme Specificity :

Industrial and Pharmacological Relevance

-

GDP derivatives are used in enzymatic synthesis of nucleotide sugars for glycoengineering .

-

Sodium salts of GDP (e.g., CID 136941668) enhance solubility for in vitro studies .

This synthesis highlights GDP's versatility in biochemical systems, from energy metabolism to stress adaptation. Further research on its enzyme kinetics and therapeutic potential remains a priority.

Scientific Research Applications

Signal Transduction

GDP plays a crucial role in the regulation of G-proteins, which are pivotal in cellular signaling pathways. It acts as a substrate for nucleotide exchange and is involved in the modulation of adenylate cyclase activity.

- G-Protein Modulation : GDP binds to G-proteins, influencing their ability to activate downstream effectors. Studies have shown that GDP binding is reversible and specific for guanine nucleotides, with significant implications for signal transduction mechanisms .

- Adenylate Cyclase Activity : GDP can inhibit adenylate cyclase when bound to G-proteins, affecting cyclic AMP levels within cells. This modulation is essential for various physiological responses, including hormone signaling and neurotransmission .

Therapeutic Applications

Recent research has identified GDP's potential as a therapeutic agent, particularly in conditions related to iron metabolism and inflammation.

- Anemia of Inflammation (AI) : A study demonstrated that liposome-encapsulated GDP could inhibit NF-κB activation in macrophages, leading to reduced interleukin-6 (IL-6) secretion. This mechanism helps mitigate the inflammatory response associated with AI by stabilizing iron homeostasis .

- Hepcidin Inhibition : GDP has been identified as a promising inhibitor of hepcidin, a key regulator of iron absorption. By stabilizing ferroportin (FPN), GDP enhances iron efflux from cells, showing potential for treating AI .

Experimental Uses

In laboratory settings, GDP is utilized extensively to study various biochemical processes and mechanisms.

- GTPase Studies : GDP serves as a substrate for studying the kinetics of GTPases associated with G-protein-coupled receptors (GPCRs). Its interactions provide insights into receptor signaling and cellular responses .

- Cell Signaling Research : Researchers employ GDP to investigate its effects on ion channels and other signaling pathways. For instance, it has been shown to reactivate K+ channels under specific conditions, demonstrating its role in modulating membrane potential .

Case Study 1: Liposome-Encapsulated GDP in AI

A study involving mice with AI showed that liposome-encapsulated GDP significantly improved hemoglobin levels and iron absorption by inhibiting hepcidin-mediated FPN degradation. This finding highlights GDP's potential as a novel therapeutic agent for managing AI effectively .

Case Study 2: GDP's Role in Neuronal Signaling

Research indicated that guanosine 5'-O-thiodiphosphate (a stable analog of GDP) acts as a partial agonist for adenylate cyclase stimulation in neuronal tissues. This suggests that GDP analogs could be used to explore neuronal signaling mechanisms further .

Data Summary Table

Mechanism of Action

Guanosine-5’-diphosphate exerts its effects primarily through its role as a regulator of GTPases. GTPases cycle between an active GTP-bound state and an inactive guanosine-5’-diphosphate-bound state. This cycling is crucial for the regulation of various cellular processes, including signal transduction, cytoskeletal rearrangements, and gene expression . Guanosine-5’-diphosphate binds to GTPases, causing a conformational change that inactivates the enzyme and terminates the signaling event .

Comparison with Similar Compounds

Adenosine-5’-diphosphate (ADP): Involved in energy transfer and cellular respiration.

Cytidine-5’-diphosphate (CDP): Plays a role in lipid metabolism and RNA synthesis.

Uridine-5’-diphosphate (UDP): Important for glycosylation reactions and carbohydrate metabolism.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.